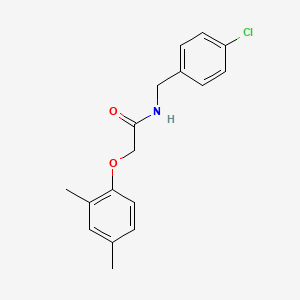![molecular formula C19H14N2O2 B5837929 2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of isoquinolinediones. It is commonly referred to as MIQ. MIQ has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-viral, and anti-bacterial effects.
作用機序
The anti-tumor activity of MIQ is mediated through multiple mechanisms. MIQ inhibits the activity of various enzymes involved in DNA replication and repair, such as topoisomerase II and DNA polymerase. MIQ also activates the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis. Additionally, MIQ induces oxidative stress and mitochondrial dysfunction, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
MIQ has been found to modulate various biochemical and physiological processes in the body. It has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MIQ also possesses anti-viral and anti-bacterial properties by inhibiting the replication of viruses and bacteria. MIQ has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
MIQ is a versatile compound that can be used in various laboratory experiments. It is readily available and can be synthesized in large quantities. MIQ has been shown to be stable under a wide range of conditions and can be stored for long periods of time. However, MIQ has poor solubility in water and requires the use of organic solvents for its administration. MIQ is also highly cytotoxic and requires careful handling and disposal.
将来の方向性
MIQ holds promise as a potential anti-cancer drug and further research is needed to elucidate its mechanism of action and optimize its pharmacological properties. Future studies could focus on developing MIQ analogs with improved solubility and bioavailability. Additionally, MIQ could be used in combination with other anti-cancer drugs to enhance their efficacy. MIQ could also be explored for its potential use in treating other diseases, such as diabetes and viral infections.
合成法
The synthesis of MIQ involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of acetic acid, followed by reduction of the resulting Schiff base with sodium borohydride. The product is then subjected to cyclization with maleic anhydride to yield MIQ. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
MIQ has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. MIQ induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. MIQ has also been found to sensitize cancer cells to chemotherapy and radiotherapy.
特性
IUPAC Name |
2-(N-methylanilino)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-20(14-9-3-2-4-10-14)21-18(22)15-11-5-7-13-8-6-12-16(17(13)15)19(21)23/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJCXAIJEADCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)

![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)


![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)


![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)